molecular formula C20H22O6 B191791 Matairesinol CAS No. 580-72-3

Matairesinol

Cat. No. B191791
CAS RN: 580-72-3
M. Wt: 358.4 g/mol
InChI Key: MATGKVZWFZHCLI-LSDHHAIUSA-N
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Description

Matairesinol is an organic compound classified as a lignan, a type of phenylpropanoid . It is present in some cereals, such as rye, and together with secoisolariciresinol, it has attracted much attention for its beneficial nutritional effects .


Synthesis Analysis

A convenient semi-synthesis of Matairesinol was proposed by Ekholm, giving rise to 28% of yield in six steps . A five-step multi-enzyme biotransformation of Matairesinol was proven effective with 98% yield at a concentration of 78 mg/L .


Molecular Structure Analysis

Matairesinol has a molecular formula of C20H22O6 and a molecular weight of 358.39 . It contains a total of 50 bonds, including 28 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ester, 2 aromatic hydroxyls, and 2 aromatic ethers .


Chemical Reactions Analysis

Matairesinol undergoes O-methylation reactions, which are highly selective in terms of the substrate enantiomers and only use the (−)-enantiomer as the substrate .


Physical And Chemical Properties Analysis

. It should be stored in a sealed, cool, and dry condition .

Scientific Research Applications

1. Anti-inflammatory and Antioxidant Effects in Sepsis-Mediated Brain Injury

  • Methods of Application : A rat sepsis model was established by cecal ligation and perforation (CLP), and an in vitro sepsis model was constructed by treating neurons and microglia with lipopolysaccharide (LPS). Rats and cells were treated with varying concentrations of Mat, and the changes of neural function, neuronal apoptosis, microglial activation, neuroinflammation, and the expression of oxidative stress factors in brain tissues were examined .
  • Results : Mat improved neuronal apoptosis and weakened microglial activation in CLP rats. It hampered the expression of pro-inflammatory factors and facilitated the contents of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in brain tissues and microglia .

2. Anticancer Effects in Pancreatic Cancer Cells

  • Methods of Application : The study confirmed the inhibition of cell proliferation and progression induced by matairesinol in representative human pancreatic cancer cell lines (MIA PaCa-2 and PANC-1). Additionally, matairesinol triggers apoptosis and causes mitochondrial impairment as evidenced by the depolarization of the mitochondrial membrane, disruption of calcium, and suppression of cell migration and related intracellular signaling pathways .
  • Results : Matairesinol exerts a synergistic effect with 5-FU, a standard anticancer agent for PDAC. These results demonstrate the therapeutic potential of matairesinol in the treatment of PDAC .

3. Immunomodulatory Effects

  • Methods of Application : The study investigated the immunomodulatory effects of Matairesinol in vivo and ex vivo using mice .
  • Results : The study found that Matairesinol has an effect on the serum Ig levels in vivo .

4. Neuroinflammation and Migration in Microglia

  • Methods of Application : The study investigated the anti-neuroinflammation effects of Matairesinol on lipopolysaccharide (LPS)-induced BV2 microglia cells. The results showed that Matairesinol inhibited microglia activation by reducing the production of nitric oxide, the expression of inducible nitric oxide synthase and cyclooxygenase-2 in a concentration-dependent manner .
  • Results : Matairesinol inhibited inflammatory response and migration in LPS-induced BV2 microglia, and the mechanisms may be associated with the NF-κB activation and modulation of Src pathway .

5. Mitochondrial Dysfunction in Pancreatic Cancer Cells

  • Methods of Application : The study confirmed the inhibition of cell proliferation and progression induced by Matairesinol in representative human pancreatic cancer cell lines. Additionally, Matairesinol triggers apoptosis and causes mitochondrial impairment .
  • Results : In response to 80 µM Matairesinol treatment, ROS production in PANC-1 cells was considerably increased to 447% and 548% in MIA PaCa-2 cells .

6. Immunomodulatory Effects

  • Methods of Application : The study investigated the immunomodulatory effects of Matairesinol in vivo and ex vivo using mice .
  • Results : The study found that Matairesinol has an effect on the serum Ig levels in vivo .

7. Anti-angiogenic Effects

  • Methods of Application : The study investigated the anti-angiogenic effects of Matairesinol in various types of cancer, including prostate, breast, cervical, and pancreatic cancer .
  • Results : The study found that Matairesinol has an effect on angiogenesis, which could potentially be used in the treatment of various types of cancer .

8. Anti-fungal Activities

  • Methods of Application : The study investigated the anti-fungal effects of Matairesinol .
  • Results : The study found that Matairesinol has an effect on certain types of fungi, which could potentially be used in the treatment of various fungal infections .

9. Anti-oxidative Effects

  • Methods of Application : The study investigated the anti-oxidative effects of Matairesinol in sepsis-mediated brain injury .
  • Results : The study found that Matairesinol facilitated the contents of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in brain tissues and microglia .

Safety And Hazards

Matairesinol should be handled in a well-ventilated place with suitable protective clothing. Avoid contact with skin and eyes, formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Matairesinol has shown potential in the treatment of pancreatic cancer. It has been found to inhibit cell proliferation and progression induced in representative human pancreatic cancer cell lines. Additionally, Matairesinol triggers apoptosis and causes mitochondrial impairment. It also exerts a synergistic effect with 5-FU, a standard anticancer agent for pancreatic ductal adenocarcinoma .

properties

IUPAC Name

(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATGKVZWFZHCLI-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920490
Record name Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pearl white powder, Bland aroma
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (-)-Matairesinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Sparingly Soluble (in ethanol)
Record name (-)-Matairesinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Matairesinol

CAS RN

580-72-3
Record name (-)-Matairesinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Matairesinol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Matairesinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MATAIRESINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW63P8WUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 °C
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,150
Citations
HB Niemeyer, DM Honig, SE Kulling… - Journal of agricultural …, 2003 - ACS Publications
… was only observed for matairesinol. Human hepatic microsomes were able … matairesinol was only poorly metabolized. This study clearly shows that secoisolariciresinol and matairesinol …
Number of citations: 77 pubs.acs.org
SW Choi, KI Park, JT Yeon, BJ Ryu, KJ Kim… - BMC complementary and …, 2014 - Springer
… Here we show that matairesinol dose-dependently inhibited the RANKL-induced … of matairesinol implicating NFATc1 in the action of matairesinol. Additionally, matairesinol blocked the …
Number of citations: 37 link.springer.com
S Yamauchi, T Sugahara, Y Nakashima… - Bioscience …, 2006 - Taylor & Francis
… matairesinol (Mat 1) with 2,2-diphenyl-1-picrylhydrazyl (DPPH).It could be assumed from this result that the 7 position of matairesinol … scavenging activity of oxidized matairesinol. This is …
Number of citations: 51 www.tandfonline.com
T Umezawa, LB Davin, NG Lewis - Journal of Biological Chemistry, 1991 - Elsevier
… For a molecule such as matairesinol 2, its formation could occur either by coupling of one … coupling product was either secoisolariciresinol 1 or matairesinol 2, and both lignans were …
Number of citations: 166 www.sciencedirect.com
IEJ Milder, ICW Arts, B van de Putte… - British Journal of …, 2005 - cambridge.org
… , secoisolariciresinol and matairesinol in eightythree solid … that of secoisolariciresinol and matairesinol. Thus, available … these foods and found lower amounts of matairesinol in both. …
Number of citations: 576 www.cambridge.org
P Xu, MW Huang, CX Xiao, F Long, Y Wang… - Neurochemical …, 2017 - Springer
… matairesinol on lipopolysaccharide (LPS)-induced BV2 microglia cells and the related molecular mechanisms. The results showed that matairesinol … suppressed by matairesinol through …
Number of citations: 35 link.springer.com
IEJ Milder, EJM Feskens, ICW Arts… - The Journal of …, 2005 - academic.oup.com
… have considered only secoisolariciresinol and matairesinol. Protective associations were … matairesinol, but not for secoisolariciresinol or the sum of secoisolariciresinol and matairesinol (…
Number of citations: 168 academic.oup.com
S Su, X Cheng, M Wink - Journal of Pharmacy and …, 2015 - academic.oup.com
… -leukaemia activity of arctigenin and matairesinol has been published. In this study, we report the cytotoxic activity of arctigenin and matairesinol against an acute lymphocytic leukaemia …
Number of citations: 28 academic.oup.com
M Yamawaki, K Nishi, S Nishimoto… - Bioscience …, 2011 - Taylor & Francis
Matairesinol is one of the lignan compounds found in a variety of plant foodstuffs. We investigated the immunomodulatory effects of (−)-matairesinol in vivo and ex vivo by using mice. …
Number of citations: 18 www.tandfonline.com
AJ Broomhead, MMA Rahman, PM Dewick… - Phytochemistry, 1991 - Elsevier
… The dibenzylbutyrolactone lignan (−)-[ 14 C]matairesinol was … This demonstrates matairesinol to be a common precursor of … No incorporation of matairesinol into the arylnaphthalene …
Number of citations: 97 www.sciencedirect.com

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